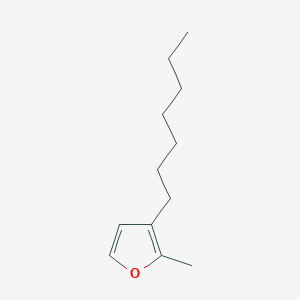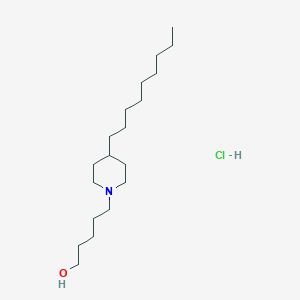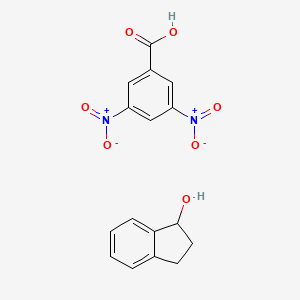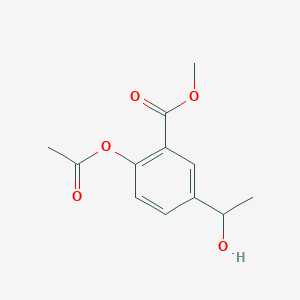
1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide is a chemical compound with a unique structure that includes a sulfur atom and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with methyl iodide in the presence of a base. The reaction conditions often include:
Solvent: Acetonitrile or another polar aprotic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Base: Potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or halides in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the original compound, potentially altering the sulfur atom’s oxidation state.
Applications De Recherche Scientifique
1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide involves its interaction with molecular targets through its sulfur and iodide components. The sulfur atom can form bonds with various biological molecules, potentially inhibiting or modifying enzyme activity. The iodide ion can participate in ionic interactions, affecting the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A related compound without the sulfur atom, used as a solvent and reagent in organic synthesis.
1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
1,3-Dimethyl-2-(methylsulfanyl)imidazolidin-1-ium iodide is unique due to the presence of both sulfur and iodide, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
61191-41-1 |
|---|---|
Formule moléculaire |
C6H15IN2S |
Poids moléculaire |
274.17 g/mol |
Nom IUPAC |
1,3-dimethyl-2-methylsulfanylimidazolidin-1-ium;iodide |
InChI |
InChI=1S/C6H14N2S.HI/c1-7-4-5-8(2)6(7)9-3;/h6H,4-5H2,1-3H3;1H |
Clé InChI |
IQCYDGWHKSSRHD-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CCN(C1SC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)



![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)
![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)

![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)




